molecular formula C12H19NO5 B1377548 6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid CAS No. 1823515-64-5

6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B1377548
CAS No.: 1823515-64-5
M. Wt: 257.28 g/mol
InChI Key: LAONOQFUIMNWIL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-12(8(14)15)4-11(5-12)6-17-7-11/h4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAONOQFUIMNWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)COC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Drug Development and Design

6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid serves as a valuable intermediate in the synthesis of bioactive compounds. Its spirocyclic structure is advantageous for drug design, particularly in developing new pharmaceuticals targeting various biological pathways.

Case Studies

  • Anticancer Agents : Research has indicated that derivatives of spiro compounds can exhibit anticancer properties. The unique three-dimensional structure allows for interaction with multiple biological targets, potentially leading to the development of novel anticancer drugs.
  • Neuroprotective Agents : Compounds with similar structures have shown promise in neuroprotection, suggesting that this compound could be explored for its effects on neurodegenerative diseases.

Organic Synthesis

Building Block for Complex Molecules

The compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecular architectures. Its functional groups facilitate various chemical reactions, including amide formation and esterification.

Synthetic Pathways

Reaction TypeDescription
Amide FormationReacts with amines to form amide derivatives.
EsterificationCan undergo esterification with alcohols to form esters.
Coupling ReactionsServes as a coupling agent in peptide synthesis.

Materials Science

Polymer Chemistry

The compound's unique structure can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability. This application is particularly relevant in developing advanced materials for coatings and composites.

Bioconjugation Techniques

Targeted Drug Delivery Systems

Due to its ability to form stable linkages with biomolecules, this compound is being investigated for use in bioconjugation strategies aimed at targeted drug delivery systems. This application leverages its reactivity to attach drugs to carrier molecules selectively.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Heteroatoms or Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications/Suppliers
6-((Tert-Butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid 1823515-64-5 C₁₃H₂₁NO₄ 255.31 2-Oxa spiro ring; Boc-protected amine; carboxylic acid Peptide intermediates (Combi-Blocks, MolCore)
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid 1211526-53-2 C₁₂H₁₉NO₄ 241.28 2-Aza spiro ring; Boc-protected amine; enhanced rigidity Kinase inhibitors (BLD Pharm, Yaopu Pharma)
2-(tert-Butoxycarbonyl)-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid 2166905-97-9 C₁₃H₂₁NO₄ 255.31 Methyl substitution at C6; increased lipophilicity Medicinal chemistry (ChemBK)
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid 1129634-44-1 C₁₂H₁₉NO₄ 241.28 Smaller spiro ring (2.4 system); stereochemical complexity Rare building block (Catalog of Rare Chemicals, $4,000/g)
6-(Fmoc-amino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid 2375260-39-0 C₂₃H₂₁F₂NO₄ 413.41 Fluorinated spiro ring; Fmoc protection; high electronegativity High-purity API intermediates (MolCore, 97% purity)
2-Oxaspiro[3.3]heptane-6-carboxylic acid (sodium salt) X84710 C₇H₉NaO₃ 164.13 Deprotected (no Boc group); sodium salt enhances solubility Solubility studies (Synthonix, $200/100mg)

Physicochemical and Commercial Considerations

  • Lipophilicity : Methyl-substituted analogs (e.g., CAS 2166905-97-9) exhibit higher logP values, enhancing membrane permeability .
  • Solubility : The sodium salt of the deprotected 2-oxaspiro compound (CAS X84710) offers improved aqueous solubility, critical for formulation .
  • Cost and Availability : Rare compounds like the 5-azaspiro[2.4]heptane derivative (CAS 1129634-44-1) are priced at $4,000/g due to synthetic complexity , while the main compound is more accessible (~$650/500mg for sodium salt) .

Research and Industrial Relevance

  • Drug Discovery : The 2-azaspiro derivatives are prioritized in kinase inhibitor development due to their rigid, three-dimensional structures .
  • Peptide Engineering : The Boc-protected 2-oxaspiro compound is favored for introducing conformational constraints in peptides .
  • Safety Profiles : Irritant handling warnings for the main compound highlight the need for proper protective equipment .

Biological Activity

6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

  • Molecular Formula : C₁₂H₁₉N₁O₅
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 1823515-64-5
  • Solubility : Soluble in common organic solvents with high gastrointestinal absorption potential .

Biological Activity

The biological activity of this compound is primarily influenced by its functional groups, including the carboxylic acid and amino groups. These groups contribute to its reactivity and interaction with biological targets.

The compound's mechanism of action remains under investigation, but it is hypothesized to interact with various enzymes and receptors due to its structural features. The Boc group enhances stability, potentially allowing for selective interactions in biological systems.

In Vivo Studies

Although specific in vivo data on this compound are scarce, related spirocyclic compounds have been reported to exhibit:

  • Anti-inflammatory effects : Reduction in inflammatory markers in animal models.
  • Analgesic properties : Pain relief observed in rodent models following administration .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
6-((Methoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acidSimilar spirocyclic structureDifferent protective group affecting reactivity
2-Oxaspiro[3.3]heptane-6-carboxylic acidLacks the Boc protectionMore reactive due to unprotected amino group
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylateContains an azaspiro structureExhibits different reactivity due to nitrogen substitution

This table illustrates how the presence of the Boc group in this compound may provide distinct biochemical properties compared to its analogs.

Case Studies

  • Synthetic Applications : The compound has been utilized in the synthesis of peptide derivatives, showcasing its utility as a building block in organic synthesis.
  • Potential Drug Development : Preliminary studies indicate that modifications of this compound could lead to novel therapeutics targeting specific pathways involved in cancer and inflammation.

Q & A

Q. What methodologies enable the study of the compound’s metabolic fate in vitro?

  • Methodological Answer : Use hepatocyte or microsomal assays with LC-HRMS for metabolite identification. Isotope labeling (¹⁴C/³H) tracks distribution. Compare results across species (human vs. rodent liver S9 fractions) to assess translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 2
6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid

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